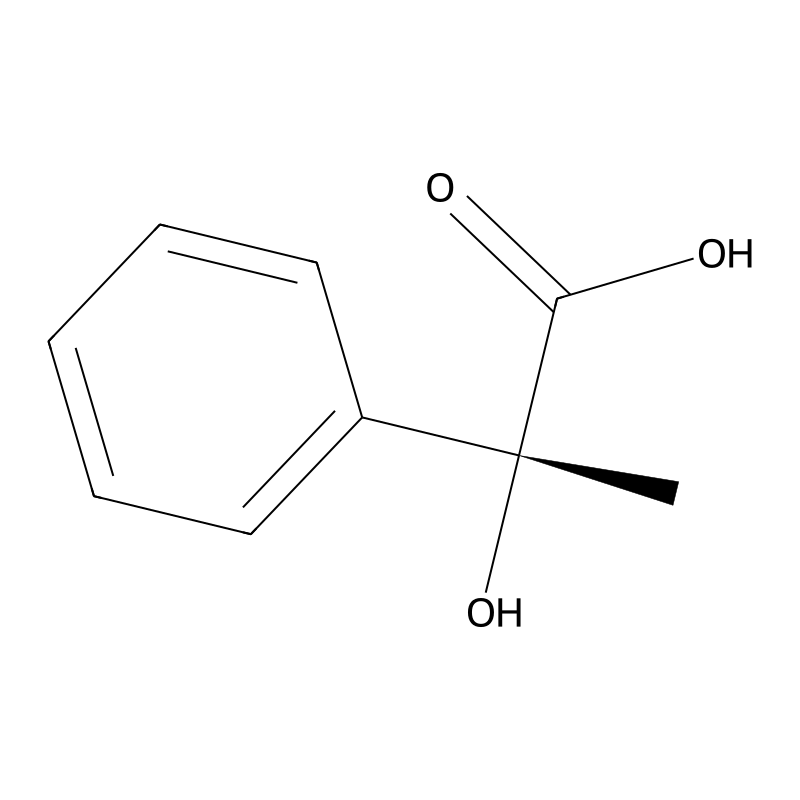(R)-2-Hydroxy-2-phenylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral organic compound with the molecular formula CHO and a molecular weight of approximately 166.18 g/mol. This compound is characterized by its white crystalline solid form and is naturally found in certain ferns, such as Lepisorus contortus, as well as being produced by specific strains of Escherichia coli as a metabolite . Its structural uniqueness arises from the presence of a hydroxyl group attached to a phenyl-substituted propanoic acid backbone, which imparts significant chemical reactivity and biological activity.
Asymmetric Synthesis
(R)-2-Hydroxy-2-phenylpropanoic acid serves as a valuable chiral building block in asymmetric synthesis. This technique allows the creation of enantiopure molecules, crucial in drug development and other fields. The presence of a chiral center in the molecule allows it to selectively react with one enantiomer of another molecule, leading to the desired product with a specific spatial arrangement of atoms.
Development of New Drugs and Therapeutics
Research suggests that (R)-2-hydroxy-2-phenylpropanoic acid exhibits various biological activities, making it a potential candidate for developing new drugs and therapeutics. Studies have explored its potential effects in:
- Antimicrobial activity: The compound has shown antibacterial and antifungal properties against various pathogens.
- Neuroprotective effects: Studies suggest potential neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Anticancer properties: Preliminary research indicates potential antitumor activity, warranting further investigation.
- Enzymatic Reactions: The compound can be synthesized enzymatically using nitrilases or oxynitrilases, which convert (R)-mandelonitrile into (R)-2-hydroxy-2-phenylpropanoic acid .
- Asymmetric Synthesis: It serves as a crucial chiral building block in asymmetric synthesis, enabling the formation of enantiopure compounds essential for pharmaceutical applications .
- Thermal Decomposition: Under high temperatures, it may decompose into smaller molecules like carbon dioxide and water, although detailed studies on this aspect remain limited.
(R)-2-Hydroxy-2-phenylpropanoic acid exhibits a range of biological activities. Research indicates that it possesses antimicrobial properties, demonstrating efficacy against various Gram-positive and some Gram-negative bacteria, as well as fungi . Its role as a precursor in the synthesis of other bioactive compounds further underscores its importance in drug development and therapeutic applications.
Several methods exist for synthesizing (R)-2-hydroxy-2-phenylpropanoic acid:
- Enzymatic Synthesis: Utilizing recombinant Escherichia coli cells in biphasic systems has been shown to enhance productivity. This method allows for effective conversion of phenylpyruvate to (R)-2-hydroxy-2-phenylpropanoic acid with optimized conditions yielding higher concentrations .
- Chemical Synthesis: Traditional chemical synthesis routes involve the use of chiral catalysts or reagents that facilitate the formation of the desired stereoisomer through controlled reactions .
- Bioconversion Techniques: Employing whole-cell bioconversion strategies can improve yields by mitigating product inhibition effects during synthesis .
(R)-2-Hydroxy-2-phenylpropanoic acid finds diverse applications across various fields:
- Pharmaceutical Industry: It is utilized in the synthesis of chiral drugs and intermediates due to its unique stereochemistry.
- Food Industry: The compound may have potential applications as a flavoring agent or preservative.
- Biotechnology: Its role in microbial metabolism makes it valuable for biotechnological applications, including fermentation processes.
Studies have explored the interactions of (R)-2-hydroxy-2-phenylpropanoic acid with various biological systems. Its antimicrobial properties suggest potential interactions with bacterial cell membranes and metabolic pathways, leading to inhibition of growth or viability in target organisms . Further research is needed to elucidate the precise mechanisms of action and interactions at the molecular level.
Several compounds share structural similarities with (R)-2-hydroxy-2-phenylpropanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Hydroxy-2-phenylpropanoic acid | Enantiomer of (R)-2-hydroxy-2-phenylpropanoic acid | Different biological activity profiles |
| 3-Hydroxybutyric acid | Contains a hydroxyl group but lacks phenyl substitution | Primarily involved in energy metabolism |
| D-Phenyllactic acid | Similar structure but different stereochemistry | Used mainly in metabolic studies |
The uniqueness of (R)-2-hydroxy-2-phenylpropanoic acid lies in its specific chiral configuration that influences its reactivity and biological effects, distinguishing it from its analogs.








